molecular formula C6H4BrN3 B1294246 6-Bromoimidazo[1,2-a]pyrimidine CAS No. 865156-68-9

6-Bromoimidazo[1,2-a]pyrimidine

Cat. No. B1294246
M. Wt: 198.02 g/mol
InChI Key: BQMWMOQCMFLRQQ-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyrimidine derivatives are a class of compounds that have been synthesized through various chemical reactions involving 2-aminopyrimidines, methyl aryl ketones, and halogens such as bromine and iodine. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of 6-bromoimidazo[1,2-a]pyrimidine derivatives has been achieved by reacting 2-aminopyrimidines with methyl aryl ketones in the presence of halogens. Specifically, the use of bromine in these reactions leads to the formation of 6-bromo- and 3,6-dibromo-substituted 2-arylimidazo[1,2-a]pyrimidines . This method provides a straightforward approach to access a variety of substituted imidazo[1,2-a]pyrimidine derivatives.

Molecular Structure Analysis

The molecular structures of certain 6-bromoimidazo[1,2-a]pyrimidine derivatives have been elucidated using X-ray crystallography, which confirms the stereoselectivity of the reactions used in their synthesis. Additionally, theoretical calculations using Density Functional Theory (DFT) have been carried out to further understand the electronic properties of these compounds .

Chemical Reactions Analysis

6-Bromoimidazo[1,2-a]pyrimidine derivatives have been shown to participate in various chemical reactions. For instance, they have been used as intermediates in the synthesis of hexahydroimidazo[1,2-c]pyrimidines through a ring closure reaction of amides with pyrimidines. The reaction exhibits stereoselectivity, which has been confirmed by X-ray analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromoimidazo[1,2-a]pyrimidine derivatives are influenced by their molecular structure. The presence of the bromo substituent on the imidazo[1,2-a]pyrimidine core can affect the compound's reactivity, boiling point, melting point, and solubility. These properties are essential for the practical application of these compounds in chemical synthesis and pharmaceutical development. However, specific physical and chemical property data for these derivatives are not detailed in the provided papers .

Relevant Case Studies

One of the case studies involves the use of 6-bromo-imidazo[4,5-b]pyridine derivatives as potential tyrosyl-tRNA synthetase inhibitors. These compounds were synthesized and characterized, and their binding affinities were determined through molecular docking studies. The results revealed that among the synthesized compounds, one derivative showed significant binding affinity, suggesting its potential as a lead compound for further drug development .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches

    6-Bromoimidazo[1,2-a]pyrimidine derivatives can be synthesized through the reaction of 2-aminopyrimidines with methyl aryl ketones and halogens like bromine and iodine. This process leads to the formation of 6-bromo- and 3,6-dibromo-substituted 2-arylimidazo[1,2-a]pyrimidines (Kochergin et al., 2013). Additionally, the synthesis of imidazo[1,2-c]pyrimidine derivatives has been achieved using C-substituted 4-aminopyrimidines (Rogul'chenko et al., 1975).

  • Palladium-Catalyzed Arylation

    6-Bromoimidazo[1,2-a]pyrimidine can be arylated at the 3-position with aryl bromides in the presence of a base and a catalytic amount of palladium, providing an efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines (Li et al., 2003).

Safety And Hazards

6-Bromoimidazo[1,2-a]pyrimidine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMWMOQCMFLRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650390
Record name 6-Bromoimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoimidazo[1,2-a]pyrimidine

CAS RN

865156-68-9
Record name 6-Bromoimidazo[1,2-a]pyrimidine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoimidazo[1,2-a]pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID30650390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoimidazo[1,2-a]pyrimidine
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Synthesis routes and methods

Procedure details

50 mmol of 5-bromo-pyrimidin-2-ylamine are dissolved in 200 ml of saturated aqueous sodium hydrogencarbonate solution. 55 mmol of chloroacetaldehyde are added to the reaction mixture and the mixture is stirred for 24 hours at 25° C. The mixture is extracted with ethyl acetate (3×300 ml) and the combined extracts are dried over sodium sulphate and evaporated under reduced pressure. Flash chromatography (SiO2 60F) of the residue provides the title compound which is identified on the basis of its Rf-value.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
55 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
B Aydıner, Z Seferoğlu - European Journal of Organic …, 2018 - Wiley Online Library
A novel series of 2‐coumarin‐3‐yl‐imidazo[1,2‐a]pyrimidines have been synthesized with functionalized coumarin and pyrimidine units of the different architecture to give various …
A Linton, P Kang, M Ornelas, S Kephart… - Journal of medicinal …, 2011 - ACS Publications
N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide (1) was recently identified as a full antagonist of the androgen …
Number of citations: 79 pubs.acs.org
P Malek - 2014 - scholarworks.boisestate.edu
Nitrogen containing heterocyclic drugs that regulate the JAK-STAT pathway have proven therapeutic usage for a variety of disorders from hematological cancers to rheumatoid arthritis. …
Number of citations: 5 scholarworks.boisestate.edu
AV Borisov, AA Tolmachev, OA Zavada… - Chemistry of …, 2013 - Springer
Synthetic approaches to the construction of bicyclic systems containing the imidazole nucleus have been considered. Methods for obtaining derivatives of imidazo[1,2-a]pyrazine and …
Number of citations: 9 link.springer.com
A Nelson, S Griggs, G Bonney, S Marsden, S Liver - 2022 - chemrxiv.org
The discovery of photocatalysed reactions involving many different substrate classes has significantly expanded accessible chemical space. However, the rational design of new …
Number of citations: 2 chemrxiv.org
MB Plewe, VR Gantla, NV Sokolova, YJ Shin… - Bioorganic & medicinal …, 2021 - Elsevier
We identified and explored the structure–activity relationship (SAR) of a novel heterocyclic chemical series of arenavirus cell entry inhibitors. Optimized lead compounds, including …
Number of citations: 9 www.sciencedirect.com

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